![molecular formula C18H16N4O2 B3727856 3-cyclopropyl-N'-[(2-hydroxy-1-naphthyl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3727856.png)
3-cyclopropyl-N'-[(2-hydroxy-1-naphthyl)methylene]-1H-pyrazole-5-carbohydrazide
Overview
Description
Scientific Research Applications
Antimicrobial Activity
(E)-3-cyclopropyl-N’-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide: has demonstrated promising antimicrobial potential. Researchers have investigated its effectiveness against bacterial and fungal species, including Escherichia coli, Salmonella typhi, Staphylococcus aureus, Bacillus subtilis, Candida albicans, and Aspergillus niger . The compound’s ability to inhibit microbial growth makes it valuable for developing novel antibiotics and antifungal agents.
Metal Complexes and Coordination Chemistry
The ligand forms metal complexes with various metal ions (Cr(III), Fe(III), Mn(II), Co(II), Ni(II), and Cu(II)). These complexes adopt octahedral geometries and exhibit distinct properties. The ligand acts as a dibasic tridentate ligand in metal (III) complexes, coordinating via phenolic-O, azomethine-N, and enolic-O atoms. In contrast, it behaves as a monobasic tridentate ligand in metal (II) complexes . These metal-ligand interactions have implications in catalysis, materials science, and bioinorganic chemistry.
Molecular Docking Studies
Computational studies using molecular docking techniques have revealed that the ligand binds favorably to specific enzymes. Notably, it shows good binding scores with adenylate kinase, peptide deformylase (bacterial enzymes), and DNA polymerase (fungal enzyme) . Such insights aid drug design and development.
Antioxidant Activity
While not explicitly mentioned in the literature, hydrazone compounds (to which this compound belongs) often exhibit antioxidant properties. Further investigation could explore its potential in combating oxidative stress.
Mechanism of Action
Target of Action
It’s known that similar compounds have demonstrated a broad spectrum of activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antiplatelet, anti-tubercular, and anti-tumoral activities .
Mode of Action
It’s hypothesized that the hc=n, >c=o, and -oh (naphthyl) groups of similar compounds are involved in coordinating with certain ions .
Biochemical Pathways
It’s known that similar compounds can form stable chelate complexes with transition metals, which can have various applications .
Pharmacokinetics
The synthesis of the compound involves a condensation reaction in ethanol , which might influence its solubility and thus its absorption and distribution.
Result of Action
Similar compounds have shown promising antimicrobial and antioxidant activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the fluorescence properties of similar compounds can be affected by external stimuli . Moreover, the emission of the amorphous phase of similar compounds can be readily converted back into its original state by a recrystallization process, which can be realized by either immersion or fumigation in common organic solvents .
properties
IUPAC Name |
5-cyclopropyl-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-17-8-7-11-3-1-2-4-13(11)14(17)10-19-22-18(24)16-9-15(20-21-16)12-5-6-12/h1-4,7-10,12,23H,5-6H2,(H,20,21)(H,22,24)/b19-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSIRODPDPAPQM-VXLYETTFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-cyclopropyl-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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